![molecular formula C8H9NO4 B2920350 2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid CAS No. 2094856-03-6](/img/structure/B2920350.png)
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid” is a chemical compound with the CAS Number: 2094856-03-6 . It has a molecular weight of 183.16 and its IUPAC name is 2-((2-hydroxypyridin-4-yl)methoxy)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO4/c10-7-3-6(1-2-9-7)4-13-5-8(11)12/h1-3H,4-5H2,(H,9,10)(H,11,12) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid”, based on the latest research findings:
Antiepileptic Drug Development
The compound has been identified as a precursor in the synthesis of perampanel , a novel non-competitive AMPA receptor antagonist showing potent activity in vitro and in vivo models of epilepsy .
Rare Earth Metal Ions Adsorption
Research indicates potential use in the adsorption of rare earth metal ions, which could have implications for environmental cleanup and resource recovery .
Antiproliferative Activity
Studies suggest that derivatives of this compound exhibit antiproliferative activity against certain cancer cell lines, indicating potential for cancer treatment research .
Drug Precursors and Ligands
The compound’s derivatives are useful as drug precursors or perspective ligands, which can be beneficial in pharmaceutical synthesis and drug design .
Organic Synthesis Reactions
It reacts regioselectively with alkyl halides to give sulfides, which can be used in further chemical synthesis processes .
Selective O-Benzylation
A novel ternary system involving this compound has been reported to be highly effective for selective O-benzylation, which is a valuable reaction in organic chemistry .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been found to target ampa-type ionotropic glutamate receptors .
Mode of Action
Similar compounds have been described as noncompetitive antagonists of ampa-type ionotropic glutamate receptors . This suggests that the compound might interact with its targets by binding to a site different from the active site, thereby altering the receptor’s function.
Biochemical Pathways
The involvement of similar compounds with glutamatergic neurotransmission suggests that this compound might influence pathways related to glutamate signaling .
Result of Action
The potential antagonistic action on ampa-type ionotropic glutamate receptors suggests that it might modulate glutamatergic neurotransmission .
properties
IUPAC Name |
2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-7-3-6(1-2-9-7)4-13-5-8(11)12/h1-3H,4-5H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUKZUJYJAOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.